Regioisomeric Identity: 2,5-Disubstitution Defines a Distinct Pharmacological Subtype
The target compound is unequivocally a 2,5-disubstituted tetrazole, as confirmed by its IUPAC nomenclature. In the foundational structure-activity relationship (SAR) study by Ortar et al., the 2,5-regioisomer of the prototypical inhibitor LY2183240 (compound 2) demonstrated negligible activity against anandamide cellular uptake, whereas the corresponding 1,5-regioisomer (compound 1) retained potent inhibitory activity [1]. This establishes that the 2,5-substitution pattern is not merely a geometric variant but a determinant of biological inactivity in the uptake assay. For ethyl 4-((4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)amino)-4-oxobutanoate, the 2,5-connectivity thus predicts a distinct selectivity profile that cannot be extrapolated from 1,5-substituted analogs, necessitating use of the exact regioisomer for experiments dependent on this configuration [2].
| Evidence Dimension | Regioisomeric configuration (1,5- vs. 2,5-disubstitution) and associated anandamide uptake inhibitory activity |
|---|---|
| Target Compound Data | 2,5-disubstituted carbamoyl tetrazole; no direct uptake data available |
| Comparator Or Baseline | LY2183240 2,5-regioisomer (compound 2): weakly active or inactive on anandamide uptake; LY2183240 1,5-regioisomer (compound 1): potent uptake inhibitor |
| Quantified Difference | Qualitative: inactive vs. potent (quantitative IC50 values for these specific regioisomers not reported in the abstract; the paper states compound 2 is 'weakly active or inactive') |
| Conditions | Cellular uptake of [³H]anandamide in U937 cells (Ortar et al., 2008) |
Why This Matters
For researchers requiring a 2,5-disubstituted tetrazole scaffold to investigate regioisomer-dependent pharmacology or to avoid off-target activity associated with 1,5-isomers, this compound provides the correct constitutional isomer.
- [1] Ortar G, Cascio MG, Moriello AS, Camalli M, Morera E, Nalli M, Di Marzo V. Carbamoyl tetrazoles as inhibitors of endocannabinoid inactivation: a critical revisitation. Eur J Med Chem. 2008 Jan;43(1):62-72. doi: 10.1016/j.ejmech.2007.02.023. PMID: 17452063. View Source
- [2] Ortar G, Cascio MG, Moriello AS, Camalli M, Morera E, Nalli M, Di Marzo V. Carbamoyl tetrazoles as inhibitors of endocannabinoid inactivation: a critical revisitation. Eur J Med Chem. 2008 Jan;43(1):62-72. (Full text for regioisomer activity data). View Source
